molecular formula C11H14O3 B1363962 4',5'-Dimethoxy-2'-methylacetophenone CAS No. 24186-66-1

4',5'-Dimethoxy-2'-methylacetophenone

Cat. No. B1363962
CAS RN: 24186-66-1
M. Wt: 194.23 g/mol
InChI Key: VJQQZPBPWOLATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’,5’-Dimethoxy-2’-methylacetophenone” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 1-(4,5-dimethoxy-2-methylphenyl)ethanone .


Molecular Structure Analysis

The linear formula of “4’,5’-Dimethoxy-2’-methylacetophenone” is C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3 .


Physical And Chemical Properties Analysis

“4’,5’-Dimethoxy-2’-methylacetophenone” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Quality Evaluation in Traditional Chinese Medicine

Chen Shi-zhong (2011) developed a method using ultra-fast liquid chromatography (UFLC) for determining the concentration of eugenol and 2-hydroxy-4,6-dimethoxy-5-methylacetophenone in Eugenia caryophyllata, a plant used in traditional Chinese medicine. This method is notable for its simplicity, rapidity, accuracy, and reproducibility, making it suitable for evaluating the quality of this medicinal plant (Chen Shi-zhong, 2011).

Structural Studies in Crystallography

A study by Basab Chattopadhyay et al. (2012) involved the structural analysis of o-hydroxyacetophenone derivatives, including 2-hydroxy-5-methoxy-4-methylacetophenone. The research provided insights into the weak intermolecular interactions in these compounds, which is crucial for understanding their crystal structures and potential applications in material science (Basab Chattopadhyay et al., 2012).

Biological Activity in Agricultural Chemistry

Research conducted by Changling Liu et al. (2004) explored the synthesis and biological activity of novel compounds derived from 3,4-dimethoxyacetophenone. Some of these compounds exhibited fungicidal and insecticidal activities, highlighting their potential use in agriculture (Changling Liu et al., 2004).

Photoremovable Protecting Group in Organic Synthesis

M. Zabadal et al. (2001) investigated the use of 2,5-dimethylphenacyl esters, which are derived from acetophenone, as a photoremovable protecting group for carboxylic acids. This research has implications for the development of 'caged compounds' in organic synthesis and biochemistry (M. Zabadal et al., 2001).

Interaction with Oxidovanadium(V) in Coordination Chemistry

A study by B. Mondal et al. (2008) examined the chemistry of mixed-ligand methoxy bonded oxidovanadium(V) complexes with hydrazone ligands. This research provides valuable insights into the interaction of methoxyacetophenone derivatives with vanadium, which is significant for understanding coordination chemistry and potential catalytic applications (B. Mondal et al., 2008).

Anti-sickling and Analgesic Properties in Pharmacology

The effects of 3,5-dimethoxy-4-hydroxybenzoic acid and 2,3,4-trihydroxyacetophenone on haemoglobin S (Hb S) polymerization, analgesia, and inflammation were studied by K. Gamaniel et al. (2000). The research indicates potential therapeutic applications of these compounds in the management of sickle cell disease (K. Gamaniel et al., 2000).

Diffusion, Permeation, and Solubility Studies in Polymer Science

M. A. Gonzales et al. (1967) investigated the diffusion, permeation, and solubility of various compounds, including 4-methylacetophenone, in and through polyethylene. This study is significant for understanding the interactions between solute molecules and polyethylene, which has implications in packaging and material sciences (M. A. Gonzales et al., 1967).

Synthesis of Ubiquinones in Organic Chemistry

N. Minami and S. Kijima (1980) described a novel synthesis of 2, 3-Dimethoxy-5-methyl-p-benzoquinone, an important intermediate in the synthesis of ubiquinones. This research contributes to the field of organic synthesis, particularly in the production of bioactive compounds (N. Minami and S. Kijima, 1980).

Off-Odorant Formation Study in Food Chemistry

Toshio Ueno et al. (2004) investigated the formation of p-methylacetophenone, a potent off-odorant, from citral under acidic conditions. This study is relevant for understanding flavor chemistry and the prevention of undesirable odors in food products (Toshio Ueno et al., 2004).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQQZPBPWOLATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383608
Record name 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Dimethoxy-2'-methylacetophenone

CAS RN

24186-66-1
Record name 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4',5'-Dimethoxy-2'-methylacetophenone
Reactant of Route 2
Reactant of Route 2
4',5'-Dimethoxy-2'-methylacetophenone
Reactant of Route 3
Reactant of Route 3
4',5'-Dimethoxy-2'-methylacetophenone
Reactant of Route 4
Reactant of Route 4
4',5'-Dimethoxy-2'-methylacetophenone
Reactant of Route 5
Reactant of Route 5
4',5'-Dimethoxy-2'-methylacetophenone
Reactant of Route 6
Reactant of Route 6
4',5'-Dimethoxy-2'-methylacetophenone

Citations

For This Compound
4
Citations
G Grethe, HL Lee, M Uskokovic… - The Journal of Organic …, 1968 - ACS Publications
Ri R, R, Ri R, Ri R, Ri 30 H OCH, HC, H, 35 OCH, OCH, H CH, 31 OCH, OCH, H CH,(HC1) 36 OCH, OCH, HC, H, 32 OCH, OCH, Hc7h,(HC1) 37 H OCH, OCH, C, H, 33 H OCH, OCH, C, …
Number of citations: 42 pubs.acs.org
N Campbell, A Thomson - Proceedings of the Royal Society of …, 1970 - cambridge.org
The acyl groups in aromatic ketones with hydroxyl or methoxyl groups in the ortho or para positions are readily removed by hydrobromic acid in acetic acid. The results are correlated …
Number of citations: 7 www.cambridge.org
FE King, P L'Ecuyer - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
THE recently described a-and p-hydroxylaudanosines (I)(King, L’Ecuyer, and Pyman, J., 1936, 731) not only have significance in regard to the oxidation of laudanosine but, as …
Number of citations: 0 pubs.rsc.org
JR Johnson, LF FIESER, HR SNYDER… - Organic …, 1942 - pdfcookie.com
PREFACE In the course of nearly every program of research in organic chemistry the investigator finds it necessary to use several of the better-known synthetic reactions. To discover …
Number of citations: 34 pdfcookie.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.